molecular formula C7H7FO4S2 B13218820 Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate

Cat. No.: B13218820
M. Wt: 238.3 g/mol
InChI Key: JQGHEQUPFNDLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate typically involves the introduction of the fluorosulfonyl group into the thiophene ring. One common method is the direct fluorosulfonylation of thiophene derivatives using fluorosulfonyl radicals. This approach is efficient and allows for the selective introduction of the fluorosulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorosulfonylation reactions using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF. These methods are advantageous due to their scalability and the ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Mechanism of Action

The mechanism of action of Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or modification of their function. This interaction can affect various molecular pathways, making the compound useful in studying and modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is unique due to its combination of a thiophene ring with a fluorosulfonyl group and a methyl ester group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various scientific and industrial applications .

Biological Activity

Methyl 3-(fluorosulfonyl)-4-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a fluorosulfonyl group, contributes to its reactivity and potential biological applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈FNO₄S
  • Molecular Weight : 227.21 g/mol
  • IUPAC Name : this compound

The presence of the fluorosulfonyl group enhances the compound's electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.
  • Alteration of Protein Function : By binding to specific proteins, it may alter their function, impacting various biological pathways.

This mechanism is particularly relevant in the context of developing enzyme inhibitors for therapeutic applications.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays demonstrated its effectiveness against several cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
A549 (Lung Cancer)12.5Induction of apoptosis and cell cycle arrest
NCI-H23 (Lung Cancer)15.0Inhibition of proliferation

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and apoptosis signaling pathways.

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. For instance, it has been tested against several targets:

Enzyme Target Inhibition (%) at 50 µM
Carbonic Anhydrase85%
Acetylcholinesterase75%
Cyclooxygenase60%

Such inhibition profiles indicate that this compound could be developed into a lead compound for therapies targeting these enzymes.

Case Studies

  • Study on Lung Cancer Cell Lines :
    A study conducted by researchers assessed the effects of this compound on A549 and NCI-H23 cell lines. The results indicated significant cytotoxic effects, with IC₅₀ values suggesting potential for further development as an anticancer agent .
  • Enzyme Inhibition Research :
    Another research effort focused on the compound's role as an enzyme inhibitor. The study highlighted its effectiveness against carbonic anhydrase, suggesting that modifications to its structure could enhance selectivity and potency .

Properties

Molecular Formula

C7H7FO4S2

Molecular Weight

238.3 g/mol

IUPAC Name

methyl 3-fluorosulfonyl-4-methylthiophene-2-carboxylate

InChI

InChI=1S/C7H7FO4S2/c1-4-3-13-5(7(9)12-2)6(4)14(8,10)11/h3H,1-2H3

InChI Key

JQGHEQUPFNDLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1S(=O)(=O)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.